molecular formula C18H19ClFNO2 B12969816 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B12969816
M. Wt: 335.8 g/mol
InChI Key: VTRSIQPSMZHHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a compound that belongs to the pyrrolidine class of chemicals. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

The synthesis of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and fluorophenyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, often using catalysts and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties are explored for developing new drugs, particularly in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

1-Benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties.

Properties

Molecular Formula

C18H19ClFNO2

Molecular Weight

335.8 g/mol

IUPAC Name

1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H18FNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H

InChI Key

VTRSIQPSMZHHPY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.